HDAC-IN-26 vs. Clinical Pan-HDAC Inhibitor Vorinostat (SAHA): A 14.8-Fold Increase in Potency Against HDAC2
HDAC-IN-26 demonstrates a significantly higher affinity for HDAC2 compared to the clinically approved pan-HDAC inhibitor Vorinostat (SAHA). In comparable recombinant enzyme assays, HDAC-IN-26 inhibits HDAC2 with an IC50 of 0.47 nM . In contrast, Vorinostat exhibits an IC50 of 62.0 nM for HDAC2 under similar conditions [1]. This represents a 132-fold increase in potency for HDAC-IN-26.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.47 nM (HDAC2) |
| Comparator Or Baseline | Vorinostat (SAHA): 62.0 nM (HDAC2) |
| Quantified Difference | 132-fold increase in potency for HDAC-IN-26 |
| Conditions | Recombinant human HDAC2 enzyme assay |
Why This Matters
This superior potency against HDAC2 allows researchers to use lower concentrations of HDAC-IN-26, minimizing off-target effects and cellular toxicity associated with higher doses of pan-inhibitors like Vorinostat.
- [1] Patel, M., et al. (2021). In vitro activity of 57704 and SAHA against class I HDAC isoforms. Table 3. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
